molecular formula C22H29FN3O9P B2899945 Sofosbuvir D6

Sofosbuvir D6

Cat. No.: B2899945
M. Wt: 535.5 g/mol
InChI Key: TTZHDVOVKQGIBA-FMYNZQRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GS-7977 D6, also known as Sofosbuvir D6, is a deuterium-labeled version of Sofosbuvir. Sofosbuvir is a nucleotide analogue that inhibits the hepatitis C virus (HCV) RNA polymerase NS5B, which is crucial for viral replication. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Sofosbuvir .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GS-7977 D6 involves the incorporation of deuterium atoms into the Sofosbuvir moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of GS-7977 D6 follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves multiple steps, including the preparation of intermediates, purification, and final product formation. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

GS-7977 D6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and analogues of GS-7977 D6, which are used for further pharmacokinetic and metabolic studies .

Scientific Research Applications

GS-7977 D6 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

GS-7977 D6 exerts its effects by inhibiting the HCV RNA polymerase NS5B. The compound is metabolized intracellularly to form the active triphosphate, which incorporates into the viral RNA and acts as a chain terminator, preventing further viral replication. The molecular targets include the NS5B polymerase and the pathways involved in viral RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GS-7977 D6 is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic pathways and pharmacokinetics of Sofosbuvir. The deuterium labeling allows for more precise tracking and analysis in scientific studies .

Properties

IUPAC Name

1,1,1,3,3,3-hexadeuteriopropan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZHDVOVKQGIBA-FMYNZQRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])OC(=O)[C@H](C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN3O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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